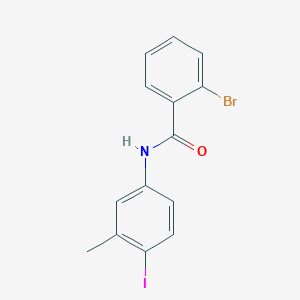
2-bromo-N-(4-iodo-3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-iodo-3-methylphenyl)benzamide: is an organic compound with the molecular formula C14H11BrINO and a molecular weight of 416.052 g/mol . This compound is characterized by the presence of bromine, iodine, and a methyl group attached to a benzamide structure. It is used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-bromo-N-(4-iodo-3-methylphenyl)benzamide typically involves the following steps:
Iodination: The iodination of the benzamide can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and iodinated benzene derivatives with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods:
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or iodine atoms.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Stille coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.
Oxidation Products: Products can include brominated or iodinated benzoic acids.
Reduction Products: Products can include dehalogenated benzamides.
Coupling Products: Products can include biaryl compounds or other substituted benzamides.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of halogen substituents on reaction mechanisms.
Biology:
Bioconjugation: Used in the development of bioconjugates for imaging or therapeutic purposes.
Protein Labeling: Utilized in the labeling of proteins for biochemical studies.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structural features.
Drug Development: Used as a scaffold for the design of new drug candidates.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-iodo-3-methylphenyl)benzamide depends on its specific application
Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic sites on target molecules.
Hydrogen Bonding: The amide group can participate in hydrogen bonding with biological molecules.
Electrostatic Interactions: The polar nature of the compound allows for electrostatic interactions with charged sites on proteins or other biomolecules.
Comparison with Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the iodine and methyl substituents.
2-bromobenzamide: Similar structure but lacks the iodine and methyl substituents.
N-(2-iodo-4-methylphenyl)-3-bromobenzamide: Similar structure but with different positions of the halogen and methyl groups.
Uniqueness:
2-bromo-N-(4-iodo-3-methylphenyl)benzamide is unique due to the specific arrangement of bromine, iodine, and methyl groups on the benzamide structure. This unique arrangement can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific research applications.
Properties
Molecular Formula |
C14H11BrINO |
|---|---|
Molecular Weight |
416.05 g/mol |
IUPAC Name |
2-bromo-N-(4-iodo-3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrINO/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18) |
InChI Key |
XMXYXTXDOUCIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-methylpropyl)-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide](/img/structure/B11531457.png)
![3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate](/img/structure/B11531474.png)
![4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11531479.png)

![(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11531492.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11531497.png)
![2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11531499.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11531501.png)
![4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol](/img/structure/B11531514.png)
![Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11531518.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11531521.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11531533.png)
![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
![N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)
